Magnesium;2-butoxyoxane;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

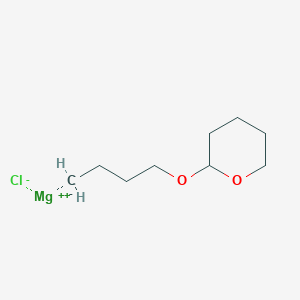

Magnesium;2-butoxyoxane;chloride is a chemical compound that combines magnesium, 2-butoxyoxane, and chloride ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-butoxyoxane;chloride involves the reaction of magnesium chloride with 2-butoxyoxane under controlled conditions. The reaction typically requires an anhydrous environment to prevent the formation of unwanted by-products. The reaction can be represented as follows:

MgCl2+2-butoxyoxane→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-butoxyoxane;chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of magnesium.

Reduction: It can be reduced under specific conditions to yield magnesium metal.

Substitution: The chloride ion can be substituted with other anions or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or potassium iodide can facilitate substitution reactions.

Major Products

Oxidation: Magnesium oxide or magnesium hydroxide.

Reduction: Magnesium metal.

Substitution: Various magnesium salts depending on the substituent used.

Scientific Research Applications

Magnesium;2-butoxyoxane;chloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in biological systems and as a magnesium supplement.

Medicine: Investigated for its therapeutic properties, including its use in treating magnesium deficiency.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;2-butoxyoxane;chloride involves the interaction of magnesium ions with various molecular targets. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, DNA synthesis, and cellular signaling. The compound’s effects are mediated through the binding of magnesium ions to specific proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Magnesium chloride: A simple inorganic salt with widespread applications.

Magnesium sulfate: Used in medicine and industry for its therapeutic and chemical properties.

Magnesium oxide: Employed as a refractory material and in pharmaceuticals.

Uniqueness

Magnesium;2-butoxyoxane;chloride is unique due to the presence of the 2-butoxyoxane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other magnesium compounds may not be suitable.

Biological Activity

Magnesium;2-butoxyoxane;chloride is a compound that combines magnesium with 2-butoxyoxane and chloride, presenting unique biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Composition and Properties

- Chemical Formula : The compound is characterized by the presence of magnesium ions (Mg²⁺), 2-butoxyoxane, and chloride ions (Cl⁻).

- Structure : The oxetane ring in 2-butoxyoxane contributes to the compound's reactivity and biological activity. Oxetanes are known for their roles in medicinal chemistry due to their ability to interact with various biological targets .

Antimicrobial Properties

Research indicates that compounds containing oxetane structures often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Target Organism |

|---|---|---|

| This compound | <500 | Various bacterial strains |

| Related oxetanes | 0.12 - 1 | E. coli, P. aeruginosa |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of magnesium compounds are well-documented. In vitro studies have demonstrated that magnesium salts can induce apoptosis in cancer cell lines, including colon cancer cells (CT26) at concentrations below 2000 µg/mL . The mechanism appears to involve disruption of cellular ion homeostasis, leading to increased oxidative stress.

- Ion Channel Modulation : Magnesium plays a crucial role in modulating ion channels, particularly chloride channels. This modulation can lead to hyperpolarization of cell membranes, affecting cellular excitability and signaling pathways .

- Oxidative Stress Induction : The presence of magnesium can influence oxidative stress levels within cells. Increased magnesium concentrations have been associated with enhanced production of reactive oxygen species (ROS), which may contribute to cytotoxic effects against tumor cells .

- Metabolic Pathways : The metabolism of 2-butoxyethanol, a component of the compound, leads to the formation of 2-butoxyacetic acid (BAA), which has been implicated in hemolytic effects on red blood cells . This metabolic pathway highlights the importance of understanding how the compound interacts with biological systems at a molecular level.

Study on Bioavailability

A significant study focused on the bioavailability of magnesium supplements highlighted how different formulations affect serum magnesium levels in vivo. This research utilized both in vitro and in vivo models to assess absorption rates and bioavailability profiles . The findings suggest that formulations similar to this compound could exhibit varied absorption characteristics based on their chemical structure.

Toxicological Assessments

Toxicological studies have evaluated the acute effects of 2-butoxyethanol exposure, revealing eye and respiratory irritation as primary health concerns. However, humans appear to be less sensitive to hemolytic effects compared to animal models . Understanding these differences is crucial for assessing safety profiles in therapeutic applications.

Properties

Molecular Formula |

C9H17ClMgO2 |

|---|---|

Molecular Weight |

216.99 g/mol |

IUPAC Name |

magnesium;2-butoxyoxane;chloride |

InChI |

InChI=1S/C9H17O2.ClH.Mg/c1-2-3-7-10-9-6-4-5-8-11-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |

InChI Key |

KDWNZTOSBAXCDM-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]CCCOC1CCCCO1.[Mg+2].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.